

# Application Notes and Protocols for Atazanavir-d5 Detection by Mass Spectrometry

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## Compound of Interest

Compound Name: Atazanavir-d5

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This document provides detailed application notes and protocols for the quantitative analysis of Atazanavir and its deuterated internal standard, **Atazanavir-d5**, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The provided methodologies are essential for therapeutic drug monitoring, pharmacokinetic studies, and other research applications requiring precise measurement of Atazanavir concentrations in biological matrices.

## Mass Spectrometry Parameters

The following table summarizes the key mass spectrometry parameters for the detection of Atazanavir and **Atazanavir-d5**. These parameters are optimized for a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode and utilizing Multiple Reaction Monitoring (MRM).

Parameter	Atazanavir	Atazanavir-d5
Parent Ion (Q1)	m/z 705.3	m/z 710.2
Product Ion (Q3)	m/z 168.0	m/z 168.0
Collision Energy (eV)	44	42 (for Atazanavir-d6, a close analog)
Cone Voltage (V)	30	29 (for Atazanavir-d6, a close analog)
Ionization Mode	Positive ESI	Positive ESI

## Experimental Protocols

This section outlines the detailed methodologies for sample preparation, liquid chromatography, and mass spectrometry analysis.

## Preparation of Stock and Working Solutions

### 2.1.1. Atazanavir Stock and Working Solutions:

- Prepare a primary stock solution of Atazanavir at a concentration of 1.00 mg/mL in 50% methanol.
- From this stock, prepare two independent sets of working solutions for the standard curve (SC) and quality control (QC) samples by diluting with 50% methanol.
- Recommended concentrations for working solutions are 4.00 µg/mL (high) and 0.100 µg/mL (low) to cover a wide calibration range.
- Stock and working solutions are stable for at least 6 months when stored at 4°C<sup>[1]</sup>.

### 2.1.2. Atazanavir-d5 Internal Standard (IS) Solution:

- Dissolve **Atazanavir-d5** in 100% methanol to prepare a stock solution with a final concentration of 1.00 mg/mL.

- Dilute the stock solution with 50% methanol to create a working IS solution with a final concentration of 0.200 µg/mL.
- Store the IS working solution at 4°C[1].

## Sample Preparation from Human Hair

This protocol is adapted from a validated method for the analysis of Atazanavir in human hair[1].

- Weigh approximately 2 mg of hair into a borosilicate glass test tube.
- For the standard curve, spike blank hair samples with appropriate volumes of Atazanavir working solutions.
- Add the **Atazanavir-d5** internal standard working solution to all samples (except double blanks).
- Add a solution of 9:1 methanol/trifluoroacetic acid (v/v).
- Vortex the samples and incubate them overnight in a shaking water bath at 37°C.
- Evaporate the solvent to dryness under a stream of nitrogen gas at room temperature.
- Reconstitute the dried extract with 0.2 M sodium phosphate solution (pH adjusted to 9.4 with 1 M NaOH).
- Perform a liquid-liquid extraction by adding 3 mL of a 1:1 (v/v) solution of methyl tert-butyl ether/ethyl acetate.
- Vortex and centrifuge the samples.
- Transfer the organic layer to a new tube and evaporate to dryness.
- Reconstitute the final extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

## Sample Preparation from Plasma (Protein Precipitation)

This is a general protein precipitation protocol suitable for plasma samples.

- Pipette 100  $\mu$ L of plasma into a microcentrifuge tube.
- Add the **Atazanavir-d5** internal standard working solution.
- Add 300  $\mu$ L of ice-cold acetonitrile to precipitate the proteins.
- Vortex the mixture for 1 minute.
- Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
- Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in the mobile phase for injection.

## Liquid Chromatography Method

The following is an example of a suitable LC method. The specific column and gradient may need to be optimized based on the available instrumentation and desired separation.

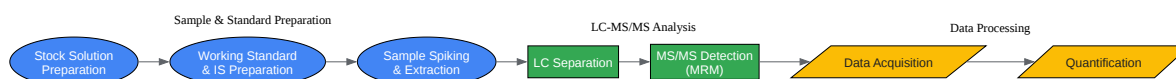
- LC System: A UFLCXR system or equivalent.
- Column: BDS C-18, 5.0  $\mu$ m, 4.6  $\times$  100 mm[1].
- Mobile Phase A: Water with 0.15% acetic acid and 4 mM ammonium acetate.
- Mobile Phase B: Acetonitrile with 0.15% acetic acid and 4 mM ammonium acetate.
- Flow Rate: 0.8 mL/min[1].
- Injection Volume: 2  $\mu$ L[1].
- Column Temperature: Ambient or controlled at a specific temperature (e.g., 40°C).
- Elution: An isocratic elution with 55% Mobile Phase B and 45% Mobile Phase A can be used[1]. Alternatively, a gradient can be employed for better separation of complex matrices.

## Data Acquisition and Analysis

- Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., API 5000) is recommended[1].
- Ionization: Electrospray Ionization (ESI) in the positive ion mode.
- Acquisition Mode: Multiple Reaction Monitoring (MRM) using the transitions specified in Table 1.
- Data Analysis: The concentration of Atazanavir in the samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a standard curve. A weighted linear regression (e.g.,  $1/x$ ) is often used for calibration curve fitting[1].

## Experimental Workflow Visualization

The following diagram illustrates the general experimental workflow for the detection of Atazanavir using LC-MS/MS.



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Caption: Experimental workflow for **Atazanavir-d5** detection.

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## References

- 1. Development and validation of an assay to analyze atazanavir in human hair via liquid chromatography/tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
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